

Environmental Fate and Degradation of 2,4,5-Tribromophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4,5-Tribromophenol*

Cat. No.: *B077500*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the environmental fate and degradation of **2,4,5-Tribromophenol** (2,4,5-TBP) is limited in publicly available scientific literature. Much of the data and proposed pathways described in this guide are inferred from studies on its structural analogue, 2,4,5-trichlorophenol (2,4,5-TCP), and other related brominated phenols. This document highlights the current knowledge gaps and provides a framework for future research.

Introduction

2,4,5-Tribromophenol (2,4,5-TBP) is a brominated aromatic compound. While its isomer, 2,4,6-tribromophenol, is a well-studied environmental contaminant due to its use as a flame retardant and fungicide, the environmental presence and fate of 2,4,5-TBP are less understood. It has been identified as a potential biotransformation product of other brominated flame retardants, suggesting it may be formed secondarily in the environment. Given the established toxicity of halogenated phenols, understanding the persistence, mobility, and degradation of 2,4,5-TBP is crucial for a comprehensive environmental risk assessment.

This technical guide synthesizes the available, albeit limited, information on the environmental fate and degradation of 2,4,5-TBP, drawing parallels with its chlorinated analogue, 2,4,5-trichlorophenol (2,4,5-TCP), to propose potential degradation pathways.

Physicochemical Properties

The environmental partitioning and fate of 2,4,5-TBP are governed by its physicochemical properties. While specific experimental data for 2,4,5-TBP is scarce, properties can be estimated based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of **2,4,5-Tribromophenol** and its Analogue **2,4,5-Trichlorophenol**

Property	2,4,5-Tribromophenol (Estimated/Limited Data)	2,4,5-Trichlorophenol (Experimental Data)	Reference
Molecular Formula	C ₆ H ₃ Br ₃ O	C ₆ H ₃ Cl ₃ O	-
Molecular Weight	330.8 g/mol	197.45 g/mol	-
Water Solubility	Low	1,200 mg/L at 20 °C	[1]
Vapor Pressure	Low	0.02 mm Hg at 20 °C	[1]
Log K _{ow} (Octanol-Water Partition Coefficient)	High (Estimated)	3.72	[1]
pK _a	Acidic (Estimated)	7.43	[2]

The high estimated octanol-water partition coefficient (Log K_{ow}) for 2,4,5-TBP suggests a tendency to adsorb to organic matter in soil and sediment, which would reduce its mobility in the environment. Its low estimated vapor pressure indicates that volatilization from water or soil surfaces is likely to be a minor transport pathway.

Environmental Fate

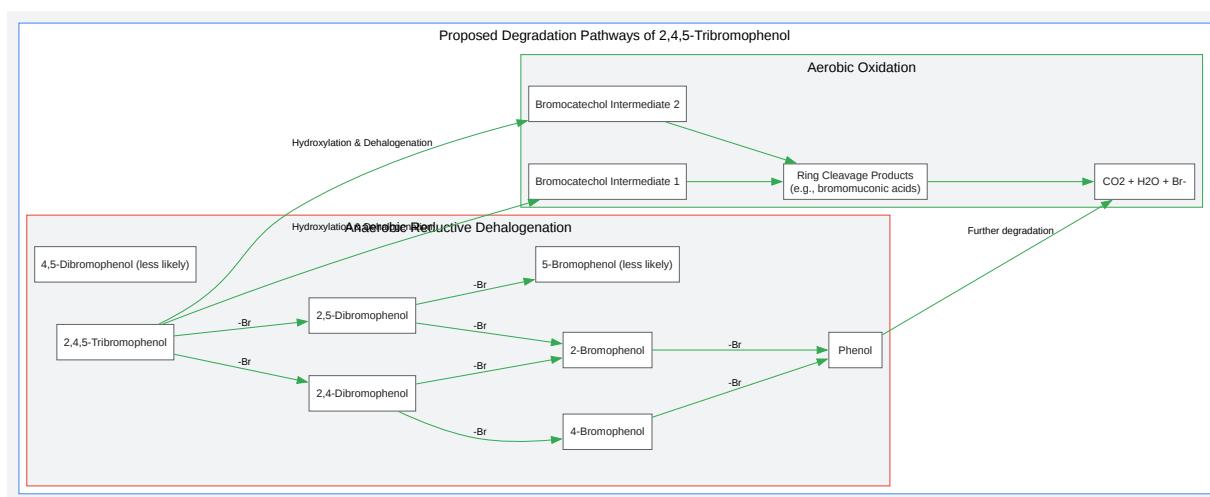
The environmental fate of 2,4,5-TBP is determined by a combination of transport and transformation processes.

Abiotic Degradation

Photolysis: Halogenated phenols can undergo photolysis in the presence of sunlight. For the analogue 2,4,5-TCP, photolysis is considered an important degradation pathway in surface waters[3]. The process typically involves the reductive dehalogenation of the molecule. It is plausible that 2,4,5-TBP undergoes a similar photodegradation process, leading to the formation of di- and mono-brominated phenols.

Hydrolysis: Due to the stability of the aromatic ring and the carbon-bromine bonds, hydrolysis is generally not considered a significant degradation pathway for brominated phenols under typical environmental pH and temperature conditions.

Biotic Degradation


Microbial degradation is expected to be a primary route for the dissipation of 2,4,5-TBP in the environment. Both aerobic and anaerobic pathways are possible, largely depending on the environmental conditions.

Aerobic Biodegradation: Under aerobic conditions, microorganisms can degrade halogenated phenols through oxidative pathways. Studies on 2,4,5-TCP have shown that aerobic bacteria can hydroxylate the aromatic ring, followed by ring cleavage[4]. A proposed pathway for 2,4,5-TBP, based on its chlorinated analogue, would involve initial hydroxylation and subsequent dehalogenation, leading to the formation of brominated catechols, which can then undergo ring cleavage.

Anaerobic Biodegradation: In anoxic environments such as sediments and flooded soils, reductive dehalogenation is a key initial step in the degradation of halogenated aromatic compounds. Microorganisms use the halogenated compound as an electron acceptor, removing a halogen atom and replacing it with a hydrogen atom. Studies on various brominated phenols have demonstrated that anaerobic microbial consortia can sequentially remove bromine atoms[5][6]. For 2,4,5-TBP, this would likely result in the formation of various dibromophenol and monobromophenol isomers, eventually leading to phenol, which can be further mineralized to carbon dioxide and methane.

Degradation Pathways

Based on the available information for related compounds, a putative degradation pathway for **2,4,5-Tribromophenol** is proposed. It is important to note that these pathways are inferred and require experimental validation.

[Click to download full resolution via product page](#)

Figure 1: Proposed degradation pathways for **2,4,5-Tribromophenol**.

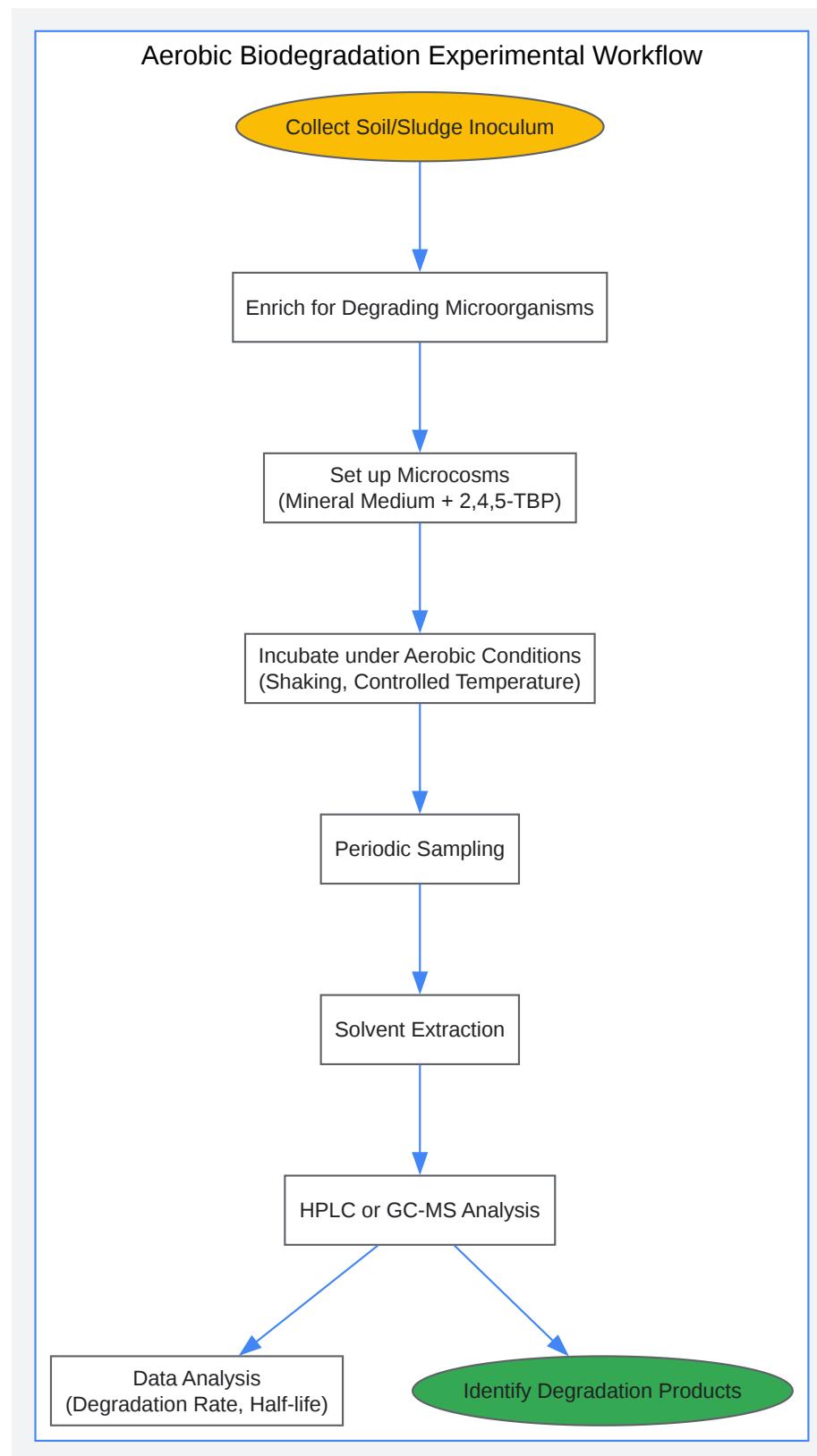
Quantitative Data Summary

Quantitative data on the degradation kinetics of 2,4,5-TBP are not readily available. The following table provides data for the analogue 2,4,5-TCP to serve as a reference.

Table 2: Degradation Kinetics of 2,4,5-Trichlorophenol

Degradation Process	Matrix	Half-life ($t_{1/2}$)	Conditions	Reference
Biodegradation	Soil slurry (aerobic)	~15 days	-	[2]
Biodegradation	River water	690 days	-	[2]
Biodegradation	Sediment (aerobic)	23 days	-	[2]
Biodegradation	Sediment (anaerobic)	130 days	-	[2]
Photolysis	Aqueous solution	1 hour	Irradiated with environmentally relevant wavelengths	[3]

Experimental Protocols


Detailed experimental protocols for studying the degradation of 2,4,5-TBP are not available. However, methodologies used for 2,4,5-TCP and other brominated phenols can be adapted.

Aerobic Biodegradation Study

A typical aerobic biodegradation study would involve the following steps:

- Inoculum Preparation: Collect soil or activated sludge from a site with a history of contamination with halogenated compounds to enrich for adapted microorganisms.
- Microcosm Setup: Prepare microcosms in flasks containing a mineral salts medium. Add a known concentration of 2,4,5-TBP as the sole carbon source or in combination with a primary substrate. Inoculate with the enriched microbial culture.
- Incubation: Incubate the flasks on a shaker at a controlled temperature and in the dark to prevent photodegradation.

- Sampling and Analysis: At regular intervals, withdraw samples and extract the remaining 2,4,5-TBP and its potential metabolites using an organic solvent. Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify degradation products.
- Data Analysis: Determine the degradation rate and half-life of 2,4,5-TBP.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]
- 2. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Environmental Fate and Degradation of 2,4,5-Tribromophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077500#environmental-fate-and-degradation-pathways-of-2-4-5-tribromophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com